4-Chloro-7-methyl-1H-indole
Overview
Description
4-Chloro-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound features a chlorine atom at the fourth position and a methyl group at the seventh position on the indole ring, which can influence its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
4-Chloro-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing various biological changes . These changes can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-Chloro-7-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . These interactions often involve binding to the active sites of the enzymes, leading to inhibition or modulation of their activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting downstream biological processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival . Furthermore, this compound can alter gene expression by binding to transcription factors or interacting with DNA, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound may affect cellular metabolism by modulating the activity of metabolic enzymes and influencing the production of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors or directly binding to DNA, leading to changes in the transcriptional activity of specific genes. These molecular interactions contribute to the overall biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures may lead to degradation and reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are important considerations for the use of this compound in biochemical and pharmacological research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold for safe and effective use. These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications while minimizing potential toxicities.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions can influence the overall metabolic profile of cells and contribute to the biochemical effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. Additionally, this compound can be distributed to various tissues through the bloodstream, with preferential accumulation in certain organs, such as the liver and kidneys . These transport and distribution mechanisms are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence mitochondrial function and apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 4-Chloro-7-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
Scientific Research Applications
4-Chloro-7-methyl-1H-indole has several scientific research applications:
Comparison with Similar Compounds
4-Chloro-7-methyl-1H-indole can be compared with other indole derivatives, such as:
4-Chloro-1H-indole: Lacks the methyl group at the seventh position, which can affect its reactivity and biological activity.
7-Methyl-1H-indole:
4-Bromo-7-methyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
4-chloro-7-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAIQOKZWGJPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646683 | |
Record name | 4-Chloro-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61258-70-6 | |
Record name | 4-Chloro-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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